![molecular formula C25H30N4O2S B2825556 N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243063-11-7](/img/structure/B2825556.png)
N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are used on several therapeutic targets and have been studied in the development of new therapies .
Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound are not available, reactions involving similar compounds, such as pyridopyrimidines, have been studied .Scientific Research Applications
Synthesis and Biological Activities
N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide and its derivatives have been extensively studied for their potential therapeutic applications. A notable study involved the synthesis of a series of derivatives characterized by various analytical methods. These compounds showed promising anti-angiogenic activity and DNA cleavage capabilities, indicating potential for cancer treatment due to their ability to block blood vessel formation and interact with DNA. These effects are influenced by the presence of electron-donating and withdrawing groups in the compounds' structures, shedding light on their anticancer properties through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticonvulsant Properties
The compound and its derivatives have also been analyzed for their structural properties in relation to anticonvulsant activities. For instance, the crystal structures of certain anticonvulsant enaminones were studied, showing that the compounds form infinite chains of molecules through intermolecular hydrogen bonds, a feature that may contribute to their anticonvulsant properties (Kubicki et al., 2000).
Antibacterial and Antifungal Activities
Furthermore, a range of synthesized compounds, including some derivatives, have been assessed for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, indicating their potential use as antibiotic and antibacterial agents (Hossan et al., 2012).
Central Nervous System (CNS) Activity
In the realm of CNS, the synthesis and pharmacological activity of certain derivatives have been reported. These studies highlighted the antidepressant and nootropic activities of these compounds, with certain derivatives showing significant effectiveness. This emphasizes the potential of these structures in developing CNS-active agents for therapeutic use (Thomas et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-16-9-11-17(12-10-16)20-15-32-22-21(20)27-25(28-24(22)31)29-13-5-6-18(14-29)23(30)26-19-7-3-2-4-8-19/h9-12,15,18-19H,2-8,13-14H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIITKAUJOPEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

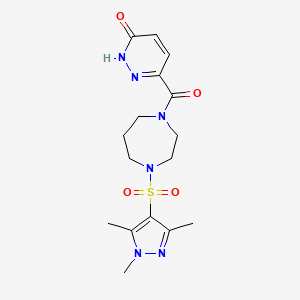
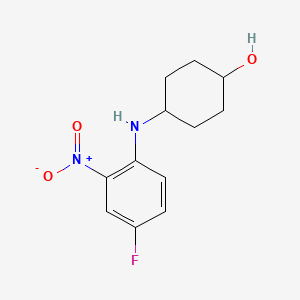

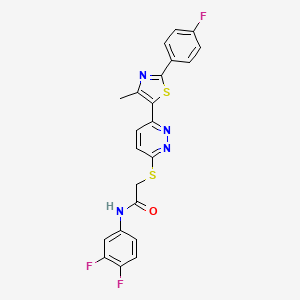

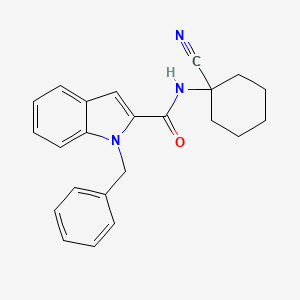

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)
![3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2825484.png)
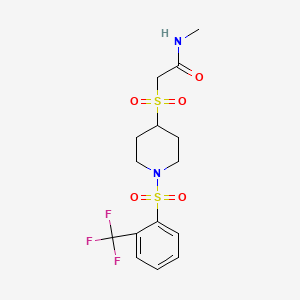

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2825492.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2825494.png)
![Tert-butyl 3-[4-(aminomethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2825496.png)